

fenazaquin residue analysis food commodities

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Compound Focus: Fenazaquin

CAS No.: 120928-09-8

Cat. No.: S527855

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Fenazaquin and Regulatory Limits

Fenazaquin is a miticide/insecticide used on various crops. Its residue definition for enforcement in plant products is the parent compound, **fenazaquin**. For risk assessment, the toxicologically relevant plant metabolite **2-(4-tert-butylphenyl)ethanol (TBPE)** must also be considered, as it is more toxic than the parent compound [1] [2].

The table below summarizes recent and proposed MRL changes for selected commodities in different jurisdictions.

Commodity	EU (Proposed/Existing)	Canada (Proposed)	USA (Established)	Codex (Established)
Hops (dried cones)	30 mg/kg (from 0.05* mg/kg) [2]	30 ppm [3]	30 ppm [3]	30 ppm (hops, dry) [3]
Tomatoes	0.2 mg/kg (from 0.05 mg/kg) [4] [1]	–	–	–
Sweet/Bell Peppers	0.4 mg/kg (from LOQ) [4] [1]	–	–	–
Aubergines/Eggplants	0.2 mg/kg (from LOQ) [4] [1]	–	–	–

Commodity	EU (Proposed/Existing)	Canada (Proposed)	USA (Established)	Codex (Established)
Strawberries	0.3 mg/kg (from 0.4 mg/kg) [4] [1]	–	–	–
Tree Nuts (Group)	–	0.02 ppm [3]	0.02 ppm [3]	0.02 ppm [3]
Almonds	0.02 mg/kg (Import) [5]	(Included in Tree Nuts)	(Included in Tree Nuts)	(Included in Tree Nuts)
Avocados	–	0.15 ppm [3]	0.15 ppm [6]	0.15 ppm [3]
Tea (dried leaves)	–	9.0 ppm [3]	9 ppm (tea, dried) [3]	–
Mint Leaves (fresh/dried)	–	10 ppm [3]	10 ppm (fresh) [3]	–

*The existing EU MRL for hops is at the limit of quantification (LOQ) [2].

Analytical Method for Enforcement

The following protocol is based on methods validated by regulatory authorities and is suitable for the multi-residue analysis of **fenazaquin** in various food commodities.

Sample Preparation and Extraction

- **Commodities:** The method is applicable to high-water, high-oil, high-acid, and dry-content commodities, including fruits, vegetables, tree nuts, hops, and tea [1] [5] [2].
- **Homogenization:** Representative samples must be finely comminuted.
- **Extraction:** Weigh 15 ± 0.1 g of homogenized sample into a centrifuge tube. Add appropriate internal standards if used. Extract with 15 mL of **acetonitrile** (or a suitable solvent like ethyl acetate), shaking vigorously for 1-3 minutes.
- **Salting Out:** Add a salt mixture (e.g., 6 g MgSO_4 , 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake immediately and

centrifugate [1].

Cleanup

A cleanup step is crucial for complex matrices like hops, tea, or high-oil content foods to reduce matrix effects.

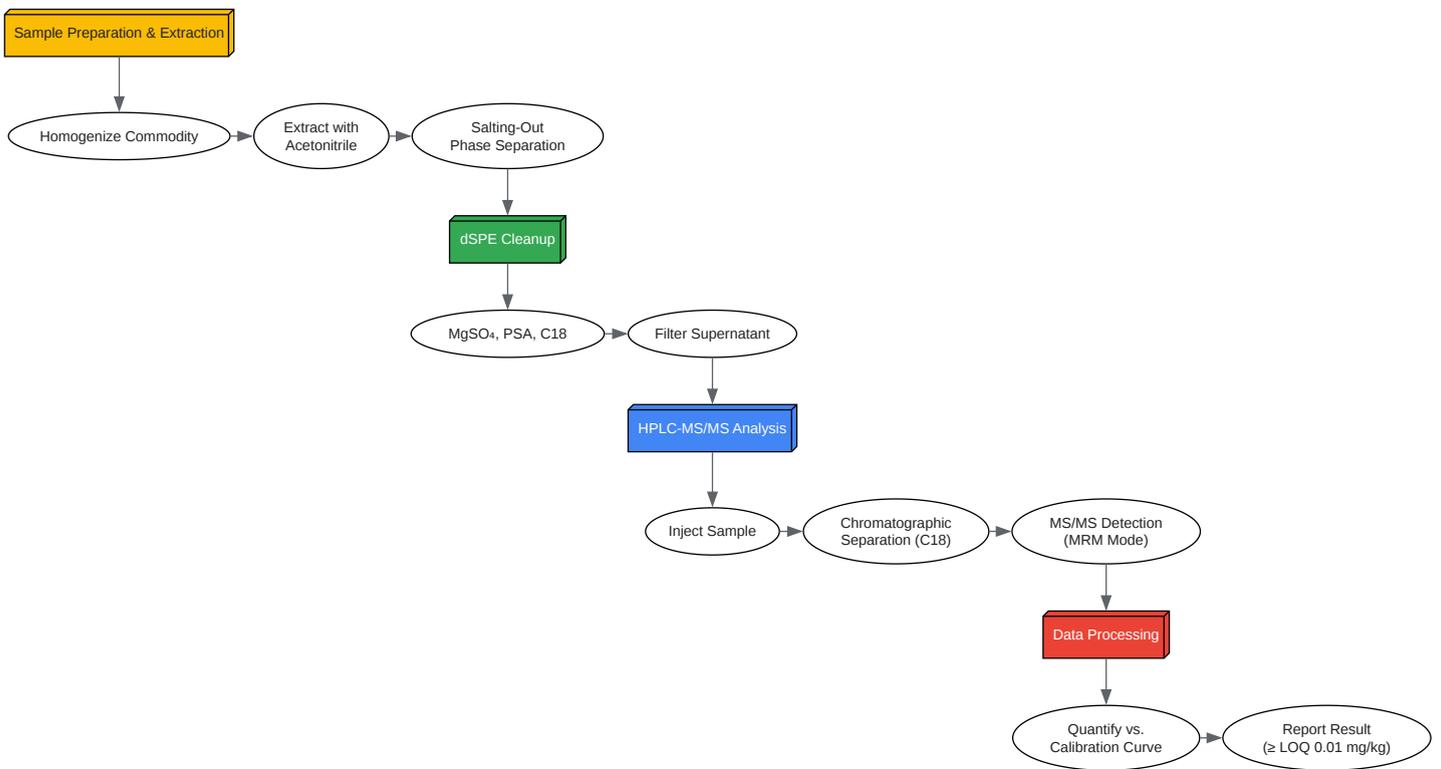
- **Dispersive Solid-Phase Extraction (dSPE):** Transfer an aliquot of the extract (e.g., 1-2 mL) into a tube containing dSPE sorbents. A typical mixture includes **150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18-bonded silica** [1]. Shake and centrifugate. The supernatant is filtered before injection into the HPLC system.

Instrumental Analysis (HPLC-MS/MS)

- **Technique:** High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) using electrospray ionization (ESI) in positive mode.
- **Chromatography:**
 - **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8-2.0 µm particle size).
 - **Mobile Phase: (A) Water and (B) Methanol** or acetonitrile, both containing 5-10 mM ammonium formate or acetate.
 - **Gradient:** Start at 20% B, increase to 95% B over 8-10 minutes, hold, then re-equilibrate.
 - **Flow Rate:** 0.3-0.4 mL/min.
- **Mass Spectrometry (MRM):**
 - **Fenazaquin:** Monitor two specific precursor ion > product ion transitions for confirmation. Example: 331.2 > 147.1 (quantifier) and 331.2 > 117.1 (qualifier).
 - **TBPE Metabolite:** If analyzing for risk assessment, monitor transitions for TBPE [1].
- **Limit of Quantification (LOQ):** The method is validated for a **LOQ of 0.01 mg/kg** for **fenazaquin** in all relevant matrices [4] [1] [5].

Workflow and Metabolism

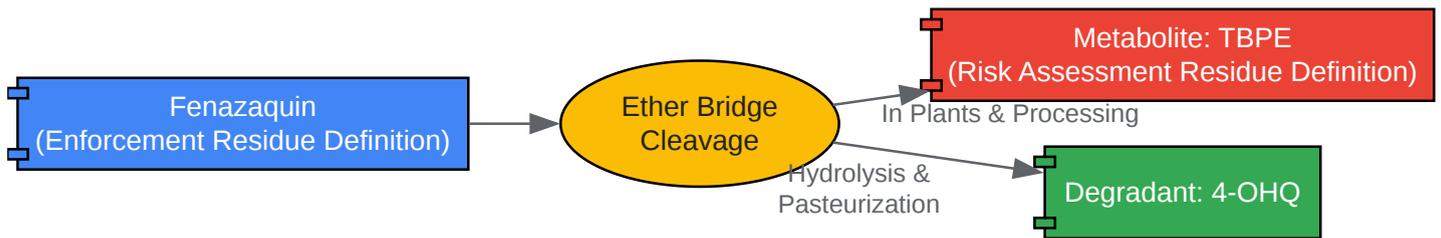
The following diagram illustrates the complete analytical workflow for **fenazaquin** residue analysis.



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Analytical Workflow for Fenazaquin Residues

Fenazaquin undergoes metabolic transformation in plants and during food processing. The primary metabolic pathway involves cleavage of the ether bridge, producing the degradant **quinazolin-4-ol (4-OHQ)** and the toxicologically relevant metabolite **TBPE** [1] [2]. This pathway is summarized below.



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Key Metabolic Pathway of Fenazaquin

Critical Notes for Analysis

- **Analyze the Toxic Metabolite:** A comprehensive risk assessment requires separate analysis for **TBPE**, as it has different, more potent toxicological reference values (ADI 0.002 mg/kg bw/day, ARfD 0.002 mg/kg bw) than the parent compound [1] [2].
- **Validate for Each Matrix:** While the core method is applicable to various commodities, full validation is required for each specific matrix, especially challenging ones like hops, tea, and spices [2].
- **Monitor Processing Effects:** Processing (e.g., brewing beer from hops, canning tomatoes) can affect residue levels, causing concentration or degradation. Derived processing factors should be considered for a realistic risk assessment [1] [2].

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